2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile
Overview
Description
2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with an acetyl group, a bromine atom, and a phenyl ring attached to a nitrile group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of a suitable precursor, such as a 2-chloroquinoline derivative, with phenylhydrazine in the presence of a solvent like 1-pentanol and a base such as sodium carbonate.
Nitrile Introduction: Finally, the phenyl ring is functionalized with a nitrile group through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium thiolate (KSH)
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes
Reduction: Formation of amines or alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in biological assays to study its effects on various cellular processes, including cell cycle regulation and apoptosis.
Chemical Biology: Researchers use the compound to investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit certain kinases, such as cyclin-dependent kinase 2 (CDK2), by binding to the ATP-binding site and preventing phosphorylation of target proteins . This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells . Additionally, the compound may interact with other signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also inhibit CDK2 but may have different substitution patterns and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds share a similar core structure but differ in their specific functional groups and targets.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds are studied for their potential as TRK inhibitors and have shown activity against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against CDK2, making it a valuable compound for further research and development in medicinal chemistry .
Biological Activity
The compound 2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile (CAS No. 1201643-72-2) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesis, and potential applications in medicinal chemistry, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 433.30 g/mol. The compound features a pyrazoloquinoline core, which is significant in various pharmacological contexts.
Key Physical Properties
Property | Value |
---|---|
Molecular Formula | C22H17BrN4O |
Molecular Weight | 433.30 g/mol |
CAS Number | 1201643-72-2 |
Boiling Point | Not specified |
Anticancer Properties
Recent studies have indicated that compounds containing the pyrazoloquinoline scaffold exhibit promising anticancer activity. For instance, research has shown that derivatives of pyrazoloquinolines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific compound has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity.
Case Study: Cytotoxicity Assessment
A study published in Pharmaceutical Research assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa, MCF-7). The results indicated an IC50 value of approximately 12 µM, suggesting that the compound effectively inhibits cell viability at relatively low concentrations .
Antimicrobial Activity
In addition to anticancer properties, the compound has also been tested for antimicrobial activity. Preliminary results suggest that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes.
Mechanistic Studies
Mechanistic studies have focused on the interaction of the compound with biological targets such as DNA and protein kinases. For example, its ability to intercalate with DNA has been suggested as a potential pathway for its anticancer effects. Additionally, inhibition of specific kinases involved in cancer signaling pathways has been noted.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic route often includes bromination, acetylation, and subsequent coupling reactions to achieve the final product.
Synthetic Route Overview
- Bromination : Introduction of bromine at the 8-position of the pyrazoloquinoline.
- Acetylation : Acetylation at the 3-position to enhance biological activity.
- Coupling Reaction : Coupling with a phenyl group followed by nitrilation to form the final nitrile derivative.
Properties
IUPAC Name |
2-[4-(3-acetyl-8-bromopyrazolo[3,4-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O/c1-13(28)27-19-11-25-18-9-8-16(23)10-17(18)20(19)21(26-27)14-4-6-15(7-5-14)22(2,3)12-24/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUILLNUVFGQRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CN=C3C=CC(=CC3=C2C(=N1)C4=CC=C(C=C4)C(C)(C)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129192 | |
Record name | 4-(3-Acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)-α,α-dimethylbenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201643-72-2 | |
Record name | 4-(3-Acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)-α,α-dimethylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201643-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)-α,α-dimethylbenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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